molecular formula C13H16O2 B1345121 Benzoic acid, 4-(cyclopentylmethyl)- CAS No. 37874-97-8

Benzoic acid, 4-(cyclopentylmethyl)-

Cat. No. B1345121
CAS RN: 37874-97-8
M. Wt: 204.26 g/mol
InChI Key: PKWZNPSKWPVPGF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(cyclopentylmethyl)- is a chemical compound with the molecular formula C13H16O2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .


Synthesis Analysis

The synthesis of benzoic acid derivatives like 4-(cyclopentylmethyl)benzoic acid often involves the use of environmentally friendly solvents in widely employed reactions . The use of cyclopentyl methyl ether has been established as particularly useful for this purpose . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of benzoic acid, 4-(cyclopentylmethyl)-, can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file . Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzoic acid derivatives are provided using the B3LYP/6-311++G (d,p) basis set .


Chemical Reactions Analysis

The reaction mechanism of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The initiation reactions of OH radicals and benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .


Physical And Chemical Properties Analysis

Benzoic acid, 4-(cyclopentylmethyl)-, has physical and chemical properties that can be analyzed using various methods . The properties include structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Applications in Food and Cosmetic Industries

Benzoic acid is an aromatic carboxylic acid naturally present in plant and animal tissues, which can also be produced by microorganisms. It and its derivatives, such as salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Due to their widespread occurrence, production, and uses, these compounds are largely distributed in the environment and found in water, soil, and air, leading to high, common, and lengthy human exposure. Their controversial effects and potential public health concerns are a subject of discussion (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Pharmaceutical Applications

In the pharmaceutical sector, benzoic acid derivatives play a role in the oxidative metabolism of novel antidepressants. For instance, Lu AA21004, a novel antidepressant in late-stage clinical development for major depressive disorder, is oxidized to various metabolites including a corresponding benzoic acid. This metabolism involves multiple enzymes including CYP2D6, CYP2C9, and CYP3A4/5, indicating the importance of benzoic acid derivatives in drug metabolism and potential interactions (Mette G. Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).

Environmental Applications

Benzoic acid and its derivatives have been studied for their role in environmental science, particularly in the purification of water. For example, compounds like benzoic acid have been used in aerated, aqueous suspensions of TiO2 illuminated with near-UV light for the oxidation of various pollutants to carbon dioxide, demonstrating their potential in water purification processes (R. W. Matthews, 1990).

Material Science Applications

In material science, benzoic acid derivatives are used in the synthesis of complex coordination polymers. These polymers exhibit luminescent properties and can be structured in various dimensional forms, including 1D infinite chains, 2D interpenetrating sheets, and chiral 3D frameworks, indicating their versatility and potential applications in areas such as optoelectronics and catalysis (Peng Ren, Ming-Li Liu, Jun Zhang, Wei Shi, P. Cheng, D. Liao, Shi‐Ping Yan, 2008).

Safety And Hazards

Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Future research may focus on the late-stage amination of benzoic acids, which allows rapid access to both small amino-functionalized analogues and large conjugates, including PROTACs, peptide conjugates, and probes for chemical biology . This rapid access to valuable analogues, combined with operational simplicity and applicability to high-throughput experimentation has the potential to aid and considerably accelerate drug discovery .

properties

IUPAC Name

4-(cyclopentylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWZNPSKWPVPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191305
Record name Benzoic acid, 4-(cyclopentylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(cyclopentylmethyl)-

CAS RN

37874-97-8
Record name p-(Cyclopentylmethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169033
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(cyclopentylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-(CYCLOPENTYLMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7YHJ6ZM7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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